molecular formula C12H13ClF3NO2S B2528306 1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine CAS No. 1440956-24-0

1-[(4-Chlorophenyl)sulfonyl]-4-(trifluoromethyl)piperidine

Cat. No. B2528306
CAS RN: 1440956-24-0
M. Wt: 327.75
InChI Key: FSMKLTMBMAFXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis and Antimicrobial Activity

The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives has been explored through the treatment of substituted benzhydryl chlorides with a piperidine scaffold, followed by N-sulfonation. These compounds were characterized using various spectroscopic methods and tested for their antimicrobial properties against bacterial and fungal pathogens affecting tomato plants. The study found that the nature of substitutions on the benzhydryl and sulfonamide rings significantly influenced antibacterial activity, with several compounds showing potent activities .

Selective 5-HT(2A) Receptor Antagonists

A series of acyclic sulfones, including 4-(phenylsulfonyl)piperidines, have been identified as selective 5-HT(2A) receptor antagonists. The bioavailability of these compounds was improved by using stability toward rat liver microsomes as a predictor. This led to the identification of orally bioavailable and brain-penetrant analogs. The N-phenacyl derivative, in particular, showed reduced IKr activity, which is significant for in vivo applications .

Solid-Phase Synthesis of Piperidin-4-one Derivatives

An efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support has been developed. This method utilizes polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone as a precursor for substituted divinyl ketones in heterocyclization reactions with amines. The resin was released in a recyclable sulfinate form, demonstrating a novel approach to solid-phase synthesis .

Conversion of Thioglycosides to Glycosyl Triflates

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been shown to be a potent, metal-free thiophile for activating thioglycosides at low temperatures. This method allows for the rapid and clean conversion of glycosyl triflates to glycosides, offering a new pathway for the formation of diverse glycosidic linkages .

Sulfonyl Hydrazones and Piperidine Derivatives

The synthesis of sulfonyl hydrazone compounds with piperidine rings has been reported, with the compounds characterized by various spectroscopic techniques. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, with some showing significant activity. The study also included electronic and structural characteristics and density functional studies to better understand the molecular-level interactions .

O-Substituted Derivatives of Piperidine

A series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized and characterized. These derivatives were tested for their bioactivity against various enzymes, with some showing promising activity against butyrylcholinesterase enzyme. This work highlights the potential of O-substituted sulfonamides bearing a piperidine nucleus in enzyme inhibition .

Crystal Structure Studies

The crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is a distorted tetrahedron. This structural information is crucial for understanding the compound's interactions and potential applications .

Synthesis and Crystal Structure of Nitro Derivative

Similarly, the crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was elucidated, showing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. The study provides insight into the bond angles and molecular conformation, which are important for the compound's chemical behavior .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of related sulfonyl piperidine compounds highlight the utility of these structures in exploring molecular conformations and understanding molecular interactions. For instance, the synthesis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol demonstrates the intricate structural characteristics, such as the chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom. This insight is crucial for designing molecules with desired physical and chemical properties for various applications, including drug design and material science (H. R. Girish et al., 2008).

Antimicrobial Activity

Research into derivatives of sulfonyl piperidine, such as the study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, shows significant potential in antimicrobial applications. These compounds have been tested against bacterial and fungal pathogens affecting tomato plants, revealing the importance of the sulfonyl piperidine structure in developing new antimicrobial agents. The study provides a foundation for further exploration into sulfonyl piperidine derivatives as potential solutions to agricultural and medical challenges related to microbial infections (K. Vinaya et al., 2009).

Chemical Synthesis and Reactions

The role of sulfonyl piperidine compounds in chemical synthesis is exemplified by their application in cationic cyclizations and the formation of polycyclic systems. The use of trifluoromethanesulfonic (triflic) acid as a catalyst for inducing cyclization reactions demonstrates the versatility of sulfonyl piperidine structures in synthetic chemistry. These reactions are essential for constructing complex molecular architectures, which can have applications ranging from pharmaceuticals to materials science (Charlotte M. Haskins & D. Knight, 2002).

Drug Design and Development

Further research into sulfonyl piperidine derivatives, such as studies on their synthesis, characterization, and potential biological activities, provides valuable insights into the development of new therapeutic agents. For example, the synthesis of various sulfonyl hydrazone compounds containing piperidine derivatives and their evaluation for antioxidant and anticholinesterase activity highlight the potential of these structures in drug design, especially for conditions related to oxidative stress and neurodegenerative diseases (Nurcan Karaman et al., 2016).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Piperidine derivatives are a rich area of study in medicinal chemistry, and there may be potential for the development of new pharmaceuticals based on this compound .

Mechanism of Action

Mode of Action

The presence of the chlorophenyl and trifluoromethyl groups suggests potential for lipophilicity (affinity for fats), which can be important for drug absorption.

Biochemical Pathways

Due to the lack of specific research data, it is impossible to detail the exact biochemical pathways affected by this compound .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2S/c13-10-1-3-11(4-2-10)20(18,19)17-7-5-9(6-8-17)12(14,15)16/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMKLTMBMAFXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.